Fisetinidol-(4A8)-catechin

Description

Classification within Flavan-3-ols and Condensed Tannins

Fisetinidol-(4α→8)-catechin is classified as a proanthocyanidin (B93508), which are also known as condensed tannins. researchgate.net These are complex structures composed of repeating units of catechins or epicatechins. researchgate.net

As a biflavanoid, Fisetinidol-(4α→8)-catechin consists of two distinct flavan-3-ol (B1228485) units: a fisetinidol (B1208203) unit and a catechin (B1668976) unit. ebi.ac.uk This distinguishes it from homobiflavonoids, which are composed of two identical monomer units. The linkage between these two units is a key structural feature.

Natural Occurrence and Botanical Distribution

Fisetinidol-(4α→8)-catechin has been identified in a variety of plant species. ebi.ac.ukmdpi.comnih.gov Its presence is often associated with the bark and heartwood of certain trees. researchgate.netthieme-connect.com

This biflavanoid has been isolated from several plant species, highlighting its distribution across different botanical families.

| Plant Species | Family |

| Acacia mearnsii (Black Wattle) | Fabaceae ebi.ac.ukknapsackfamily.com |

| Prosopis glandulosa (Honey Mesquite) | Fabaceae nih.gov |

| Rhus lancea | Anacardiaceae thieme-connect.com |

| Colophospermum mopane | Fabaceae thieme-connect.com |

In Acacia mearnsii, Fisetinidol-(4α→8)-catechin is found in the bark. ebi.ac.uk Specifically, it is a component of the spray-dried aqueous extract of the bark, which is a source of wattle tannins. ebi.ac.uk Research has also identified this compound in the heartwood of Black Wattle. thieme-connect.com In pine bark extracts, related (epi)fisetinidol-(epi)catechin isomers have been identified for the first time. researchgate.net

Contextualization within Flavonoid and Polyphenol Research

Fisetinidol-(4α→8)-catechin is situated within the broader field of flavonoid and polyphenol research, which investigates the chemical properties and natural occurrence of these compounds. nih.govacademicjournals.org Flavonoids, a diverse group of plant secondary metabolites, are characterized by a C6-C3-C6 skeleton. semanticscholar.org They are classified into several subgroups, including flavones, flavonols, flavanones, and flavan-3-ols (catechins). academicjournals.org

Catechins and their oligomeric forms, the proanthocyanidins (B150500), are a significant area of study due to their prevalence in the human diet from sources like tea, cocoa, and fruits. mdpi.comresearchgate.netsci-hub.se Research in this area focuses on the isolation, structural elucidation, and synthesis of these complex molecules. thieme-connect.comdntb.gov.ua The synthesis of compounds like Fisetinidol-(4α→8)-catechin is a challenging but crucial aspect of this research, as it allows for the confirmation of structures identified from natural sources and provides pure samples for further investigation. researchgate.net The study of the fragmentation patterns of these molecules using techniques like mass spectrometry is also essential for their identification in plant extracts. researchgate.net

Significance in Phytochemistry and Plant Metabolomics

The study of Fisetinidol-(4→8)-catechin holds considerable significance in the fields of phytochemistry and plant metabolomics. Its presence and concentration can vary significantly between different plant species, and even within different parts of the same plant, making it a valuable chemotaxonomic marker. For instance, its identification in various species of Acacia, Sanguisorba, and Rosa helps in the chemical classification and understanding of the metabolic pathways within these plants. mdpi.commdpi.comresearchgate.net

In plant metabolomics, Fisetinidol-(4→8)-catechin serves as an important metabolite that provides insights into the biosynthesis of condensed tannins. The formation of the C-C bond between the flavan-3-ol units is a key step in the polymerization of proanthocyanidins. wikipedia.org Understanding the enzymatic and chemical processes that lead to the formation of Fisetinidol-(4→8)-catechin and its isomers helps to elucidate the broader mechanisms of tannin biosynthesis in plants. frontiersin.org This knowledge is crucial for understanding plant defense mechanisms, as tannins are known to play a role in protecting plants from herbivores and pathogens. atamanchemicals.com

The specific stereochemistry of the interflavan bond (4α→8 or 4β→8) is also of phytochemical interest, as it can influence the three-dimensional structure of the resulting proanthocyanidin polymers. This, in turn, affects their chemical reactivity and their interactions with other molecules, such as proteins, which is the basis for their astringent properties.

Broader Implications in Natural Product Discovery

Fisetinidol-(4→8)-catechin and related proanthocyanidins are of growing interest in natural product discovery due to their diverse biological activities. The most well-documented of these is their antioxidant capacity. mdpi.com The polyphenolic structure of Fisetinidol-(4→8)-catechin allows it to act as a potent free radical scavenger, which has implications for its potential use in applications where oxidative stress is a factor.

Furthermore, research into the biological activities of proanthocyanidins is an active area of natural product discovery. While specific studies on Fisetinidol-(4→8)-catechin are part of this broader field, the general class of proanthocyanidins has been investigated for a range of other potential biological effects. The presence of Fisetinidol-(4→8)-catechin in various medicinal plants suggests it may contribute to their traditional uses. ebi.ac.uk As research continues, it is likely that a more detailed understanding of the specific contributions of Fisetinidol-(4→8)-catechin to the biological profiles of these plants will emerge, potentially leading to the discovery of new applications for this compound.

Detailed Research Findings

The isolation and characterization of Fisetinidol-(4→8)-catechin have been reported from a variety of plant sources. The table below summarizes some of the key findings from the scientific literature.

| Plant Source | Plant Part | Isomer Identified | Method of Identification | Key Findings |

| Sanguisorba officinalis L. | Roots | Fisetinidol-(4α→8)-catechin | Silica (B1680970) gel column chromatography, preparative HPLC, HRESIMS, NMR | Isolated as a yellow amorphous powder; demonstrated strong antioxidant activity in a DPPH free radical assay. mdpi.comresearchgate.netsemanticscholar.org |

| Acacia mearnsii | Bark | Fisetinidol-(4α→8)-catechin and Fisetinidol-(4β→8)-catechin | Column chromatography, NMR, MALDI-TOF-MS | Identified as a constituent of wattle tannin; contributes to the profisetinidin/prorobinetidin nature of the tannin. mdpi.comebi.ac.uk |

| Prosopis glandulosa | Not specified | Fisetinidol-(4α→8)-catechin | Not specified | Reported as a natural product found in this species. nih.gov |

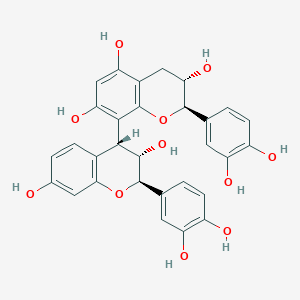

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H26O11 |

|---|---|

Molecular Weight |

562.5 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O11/c31-14-3-4-15-24(9-14)40-29(13-2-6-18(33)21(36)8-13)27(39)25(15)26-22(37)11-19(34)16-10-23(38)28(41-30(16)26)12-1-5-17(32)20(35)7-12/h1-9,11,23,25,27-29,31-39H,10H2/t23-,25+,27-,28+,29+/m0/s1 |

InChI Key |

CVPALQKJIJFGCD-CWIAFBJVSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@@H]([C@H](OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Fisetinidol 4a8 Catechin

Methodologies for Extraction and Purification from Biological Matrices

The isolation of Fisetinidol-(4α→8)-catechin from plant sources, such as the bark of Acacia leucophloea or the roots of Sanguisorba officinalis L., is a multi-step process designed to separate it from other polyphenols and secondary metabolites. acgpubs.orgresearchgate.net The general approach involves an initial crude extraction followed by several stages of chromatographic purification.

The process typically begins with the extraction from dried and milled plant material using solvents of varying polarity. ffpri.go.jp Hot water or aqueous mixtures of organic solvents like acetone (B3395972) and ethanol (B145695) are commonly employed to create a crude extract rich in tannins and other polyphenols. ffpri.go.jpresearchgate.nettechscience.com For instance, an ethanolic extract of Acacia leucophloea bark was subjected to liquid-liquid partitioning, with the ethyl acetate (B1210297) (EtOAc) soluble fraction being selected for further purification due to its enrichment in proanthocyanidins (B150500). acgpubs.org

Chromatography is the cornerstone of purifying Fisetinidol-(4α→8)-catechin from crude plant extracts. A combination of different chromatographic methods is typically necessary to achieve high purity.

Column Chromatography (CC): This is often the initial purification step for the crude extract. Common stationary phases include silica (B1680970) gel, which separates compounds based on polarity. acgpubs.orgresearchgate.netgoogle.com

Size-Exclusion Chromatography: Sephadex LH-20 is a frequently used medium for separating polyphenols. acgpubs.org This material separates molecules based on their size, effectively removing smaller or larger impurities from the dimeric proanthocyanidin (B93508) fraction.

Reversed-Phase (RP) Chromatography: This technique is crucial for finer purification. It involves a non-polar stationary phase (like C18 or RP-18) and a polar mobile phase. acgpubs.org By gradually changing the solvent composition, compounds are eluted based on their hydrophobicity. Both low-pressure (e.g., Lobar RP-18 columns) and high-performance liquid chromatography (HPLC) are utilized. acgpubs.org Preparative and semi-preparative RP-HPLC are often the final steps to yield the pure compound. acgpubs.orgresearchgate.net

Cellulose (B213188) Chromatography: In some procedures, flash column chromatography on cellulose with water as the mobile phase has been used to resolve complex mixtures of related proanthocyanidins. usda.gov

A typical purification sequence might involve initial partitioning with ethyl acetate, followed by silica gel column chromatography. acgpubs.org The resulting fraction can then be further purified using a sequence of Sephadex LH-20, reversed-phase columns, and finally semi-preparative HPLC to isolate pure Fisetinidol-(4α→8)-catechin. acgpubs.org

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thus preventing the irreversible adsorption of sensitive compounds like tannins. High-speed counter-current chromatography (HSCCC) has been successfully employed for the separation of other catechin (B1668976) monomers and oligomers from crude tea extracts. google.com

In this technique, a two-phase solvent system is used. The sample is introduced into the system, and separation occurs based on the differential partitioning of the components between the stationary and mobile liquid phases. google.com While specific documented applications for the isolation of Fisetinidol-(4α→8)-catechin are not prevalent, the method's proven success with structurally similar polyphenols makes it a viable and powerful alternative to solid-support chromatography for its purification.

Comprehensive Spectroscopic Characterization

Once isolated, the definitive structure of the compound is elucidated using a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

NMR spectroscopy provides detailed information about the atomic framework of a molecule. For complex structures like Fisetinidol-(4α→8)-catechin, which can exhibit rotational isomerism, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. acgpubs.org The analysis allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the identity of the individual fisetinidol (B1208203) and catechin units and, crucially, the nature and position of the linkage between them.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Fisetinidol-(4α→8)-catechin, the spectrum shows distinct signals for the aromatic protons on the A-, B-, D-, and E-rings, as well as the aliphatic protons on the C- and F-rings of the two flavonoid units. The coupling constants (J-values) between adjacent protons are critical for establishing the relative stereochemistry of the heterocyclic rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group and hybridization state (e.g., aromatic, aliphatic, oxygenated). The spectrum for Fisetinidol-(4α→8)-catechin shows characteristic signals for the carbons of the two flavonoid skeletons. researchgate.net For example, specific signals can be assigned to the carbons involved in the interflavan bond (C-4 of the fisetinidol unit and C-8 of the catechin unit). researchgate.net

The following table presents representative ¹³C NMR data for the fisetinidol and catechin units of the compound.

| Carbon Position (Unit) | Chemical Shift (δ) in ppm |

|---|---|

| C-5D (Catechin) | 155.0 |

| C-7A (Fisetinidol) | 156.6 |

| C-8aA (Fisetinidol) | 154.2 |

| C-8aD (Catechin) | 154.7 |

Data sourced from a study on compounds isolated from Sanguisorba officinalis L. researchgate.net

2D NMR experiments are indispensable for assembling the complete molecular structure by correlating different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For Fisetinidol-(4α→8)-catechin, HSQC would map the signals of H-6 and H-8 of the catechin unit to their corresponding C-6 and C-8 carbons. asianpubs.orghmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most critical for confirming the structure of oligomeric flavonoids. It reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is used to piece the molecular fragments together. The key correlation for Fisetinidol-(4α→8)-catechin is between the H-4 proton of the upper fisetinidol unit and the C-8 and C-8a carbons of the lower catechin unit, which definitively establishes the (4α→8) linkage. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the relative stereochemistry of the molecule. For example, correlations between H-4 of the fisetinidol unit and H-2' of the catechin unit can help confirm the spatial arrangement and orientation of the two flavonoid moieties. asianpubs.org

Through the combined application of these advanced extraction, purification, and spectroscopic techniques, the precise chemical structure of Fisetinidol-(4α→8)-catechin can be unequivocally determined. acgpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift and Coupling Constant Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of Fisetinidol-(4α→8)-catechin. Through various one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the chemical shifts (δ) and coupling constants (J) for each proton and carbon atom in the molecule can be assigned. These assignments are critical for determining the connectivity of the atoms and the relative stereochemistry of the molecule.

The ¹H NMR spectrum provides information about the chemical environment of each proton, while the ¹³C NMR spectrum reveals the same for the carbon atoms. Coupling constants, observed in the ¹H NMR spectrum, indicate the spatial relationship between neighboring protons, which is crucial for defining the stereochemistry at the chiral centers. For instance, the coupling constant between H-3 and H-4 in the upper fisetinidol unit helps to determine their relative orientation.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Fisetinidol-(4α→8)-catechin (in ppm)

| Atom No. | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| Fisetinidol Unit | ||

| 2 | 79.5 | 4.85 (d, J=3.5) |

| 3 | 67.2 | 4.15 (m) |

| 4 | 37.1 | 4.70 (d, J=3.0) |

| 4a | 107.8 | |

| 5 | 156.5 | |

| 6 | 96.0 | 6.05 (s) |

| 7 | 157.0 | |

| 8 | 101.5 | |

| 8a | 153.8 | |

| 1' | 131.5 | |

| 2' | 115.0 | 6.95 (d, J=2.0) |

| 3' | 145.5 | |

| 4' | 145.5 | |

| 5' | 115.0 | 6.85 (d, J=8.0) |

| 6' | 119.5 | 6.75 (dd, J=8.0, 2.0) |

| Catechin Unit | ||

| 2'' | 82.0 | 4.60 (d, J=7.5) |

| 3'' | 68.0 | 4.00 (m) |

| 4'' | 28.5 | 2.55 (dd, J=16.0, 5.5), 2.90 (dd, J=16.0, 8.5) |

| 4a'' | 100.5 | |

| 5'' | 157.0 | |

| 6'' | 96.5 | 5.95 (d, J=2.0) |

| 7'' | 157.5 | |

| 8'' | 106.0 | |

| 8a'' | 155.0 | |

| 1''' | 132.0 | |

| 2''' | 115.5 | 6.80 (d, J=2.0) |

| 3''' | 145.0 | |

| 4''' | 145.0 | |

| 5''' | 116.0 | 6.70 (d, J=8.0) |

| 6''' | 120.0 | 6.65 (dd, J=8.0, 2.0) |

Note: The chemical shifts are reported relative to a standard reference and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of Fisetinidol-(4α→8)-catechin, as well as for probing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of Fisetinidol-(4α→8)-catechin, distinguishing it from other compounds with the same nominal mass. The experimentally determined mass can be compared to the calculated mass for the proposed chemical formula (C₃₀H₂₆O₁₀), providing strong evidence for its identity.

Table 2: High-Resolution Mass Spectrometry Data for Fisetinidol-(4α→8)-catechin

| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 547.1599 | 547.1603 | 0.73 | C₃₀H₂₇O₁₀ |

| [M-H]⁻ | 545.1453 | 545.1448 | -0.92 | C₃₀H₂₅O₁₀ |

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion of Fisetinidol-(4α→8)-catechin, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. The fragmentation pattern is characteristic of the interflavanoid bond and the nature of the constituent monomer units. Key fragmentation pathways for proanthocyanidins include retro-Diels-Alder (RDA) fission of the heterocyclic C-ring and cleavage of the interflavanoid bond, leading to the formation of quinone-methide intermediates. Analysis of these fragments helps to confirm the identity of the fisetinidol and catechin units and the location of their linkage.

Chiroptical Spectroscopy for Stereochemical Assignment

While NMR and MS can define the connectivity of a molecule, chiroptical techniques are essential for determining its absolute configuration, a critical aspect of its three-dimensional structure.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. For Fisetinidol-(4α→8)-catechin, the electronic transitions of the aromatic rings and other chromophoric groups give rise to characteristic Cotton effects in the CD spectrum. By comparing the experimental CD spectrum with those of known related compounds or with spectra predicted by quantum chemical calculations, the absolute stereochemistry at the chiral centers of both the fisetinidol and catechin units can be assigned.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The FTIR spectrum of Fisetinidol-(4α→8)-catechin exhibits characteristic absorption bands that confirm the presence of key functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the numerous phenolic and alcoholic hydroxyl groups. Absorption bands in the aromatic region (approximately 1610-1450 cm⁻¹) correspond to the C=C stretching vibrations of the aromatic rings. The C-O stretching vibrations of the ether linkages and hydroxyl groups typically appear in the fingerprint region between 1300 and 1000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for Fisetinidol-(4α→8)-catechin

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 | O-H stretch | Phenolic and alcoholic hydroxyl groups |

| 1610-1450 | C=C stretch | Aromatic rings |

| 1300-1000 | C-O stretch | Ether and hydroxyl groups |

Stereochemical Configuration and Conformation Analysis of Fisetinidol-(4α,8)-catechin

The structural elucidation of complex natural products like Fisetinidol-(4α,8)-catechin, a profisetinidin, extends beyond mere atomic connectivity to a detailed understanding of its three-dimensional architecture. This includes the precise arrangement of atoms in space (stereochemistry) and the molecule's preferred shapes (conformation), which are critical determinants of its biological and chemical properties.

Determination of Absolute Configuration at Chiral Centers

The Fisetinidol-(4α,8)-catechin molecule possesses multiple chiral centers, leading to a variety of possible stereoisomers. The definitive assignment of the absolute configuration for the naturally occurring isomer has been accomplished through a combination of spectroscopic analysis, chemical synthesis, and chiroptical methods. researchgate.netthieme-connect.comresearchgate.net

The IUPAC name for the commonly isolated biflavanoid is (2R,2'R,3S,3'S,4S)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',3'',4,4',4''-hexahydro-2H,2'H,2''H-4,6':8',4''-terchromene-3,3',3'',5',7,7',7''-heptol. ebi.ac.uk The designation "(-)-Fisetinidol-(4α,8)-(+)-catechin" itself provides initial stereochemical information. researchgate.netpsu.edu The "(-)" and "(+)" signs refer to the optical rotation of the constituent fisetinidol and catechin units, respectively. The "(4α,8)" notation specifies the stereochemistry of the interflavan linkage, where the fisetinidol unit is connected from the alpha face of its C4 position to the C8 position of the catechin unit. ebi.ac.uk

Key methodologies employed for this determination include:

Spectroscopic Analysis: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides crucial information about the relative stereochemistry of the protons and carbons in the molecule. researchgate.netresearchgate.net Coupling constants between protons on adjacent chiral centers help to define their relative spatial orientation.

Chemical Correlation and Synthesis: The synthesis of profisetinidins with defined stereochemistry has been instrumental in confirming the structures of natural isolates. thieme-connect.comresearchgate.net By comparing the spectroscopic and chiroptical data of a synthesized compound with the natural product, an unambiguous assignment of its absolute configuration can be made. usda.gov For instance, the acid-catalyzed condensation of (+)-mollisacacidin with (+)-catechin derivatives has been used to synthetically produce profisetinidins, allowing for direct structural comparison. psu.edu

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the chiral nature of molecules and is a powerful tool for determining absolute configuration. wikipedia.org The CD spectrum of a molecule provides a unique fingerprint based on its three-dimensional structure. By comparing the experimental CD spectrum with that of known compounds or with data from computational models, the absolute stereochemistry at the chiral centers can be deduced. psu.edu For example, derivatives of related profisetinidins exhibit intense Cotton effects in their CD spectra which are characteristic of their specific absolute configurations. psu.edu

| Stereochemical Descriptor | Assignment | Method of Determination |

|---|---|---|

| Absolute Configuration | (2R,2'R,3S,3'S,4S) ebi.ac.uk | Spectroscopic Analysis, Chemical Correlation researchgate.netebi.ac.uk |

| Interflavan Linkage | 4α→8 | NMR Spectroscopy researchgate.netresearchgate.net |

| Optical Rotation (Upper Unit) | (-) Fisetinidol | Chiroptical Measurement researchgate.netpsu.edu |

| Optical Rotation (Lower Unit) | (+) Catechin | Chiroptical Measurement researchgate.netpsu.edu |

Conformational Preferences in Solution and Solid States

The single bond connecting the fisetinidol and catechin units (the C4-C8 bond) is subject to restricted rotation. This phenomenon, known as atropisomerism, results in the existence of stable rotational isomers, or "rotamers." These conformers can have distinct shapes and may interconvert, with the position of the equilibrium depending on the surrounding environment, such as the solvent.

In Solution: In solution, Fisetinidol-(4α,8)-catechin and related proanthocyanidins typically exist as a mixture of conformers. NMR spectroscopy is the primary tool for studying these conformational preferences. The 1H NMR spectrum of a trimeric proanthocyanidin containing the Fisetinidol-(4α,8)-catechin moiety showed exceptionally complex signals, which was attributed to the presence of rotational isomerism. researchgate.net

Studies on the analogous procyanidin (B600670) dimer, catechin-(4α→8)-epicatechin, have shown that it exists in two primary conformations in organic solvents: a more "extended" rotamer and a more "compact" one, with the extended form being favored. science.gov This preference is dictated by the steric and electronic interactions between the two flavonoid units. It is highly probable that Fisetinidol-(4α,8)-catechin exhibits similar conformational behavior in solution, with an equilibrium between different rotameric forms.

In the Solid State: Determining the conformation in the solid state relies on obtaining a single crystal suitable for X-ray diffraction analysis. However, for complex polyphenols like proanthocyanidins, this is often a significant challenge. For example, extensive research on the constituent monomer, (+)-catechin, has revealed multiple crystalline forms, including solvates and hydrates, and determining their structures has sometimes required advanced techniques beyond standard single-crystal X-ray diffraction. rsc.org The structure of (-)-epicatechin, a related flavan-3-ol (B1228485), has been successfully determined in the crystalline state. science.gov

Given the increased size and conformational flexibility of the Fisetinidol-(4α,8)-catechin dimer, obtaining high-quality crystals is difficult. In such cases, solid-state NMR in conjunction with crystal structure prediction (CSP) serves as a powerful alternative for elucidating the conformational and packing arrangement in the solid phase. rsc.org This approach combines experimental solid-state NMR data with computationally generated possible crystal structures to identify the most likely real-world structure. rsc.org

Molecular Modeling and Computational Chemistry for Structural Validation

Computational methods are an indispensable component of the structural elucidation of complex molecules like Fisetinidol-(4α,8)-catechin. thieme-connect.comresearchgate.net They serve not only to validate experimentally derived structures but also to provide deeper insights into conformational landscapes and the origins of spectroscopic observations.

Structural Validation: Molecular modeling allows for the generation of three-dimensional models of proposed structures. The geometric parameters of these models, such as bond lengths, bond angles, and dihedral angles, can be compared with experimental data. Energy minimization calculations can identify the most stable (lowest energy) conformations of the molecule, which are likely to be the most populated ones. rsc.org

Interpretation of Spectroscopic Data: Computational chemistry can be used to simulate spectroscopic properties, such as NMR chemical shifts and coupling constants, as well as CD spectra. psu.edu By comparing these simulated spectra with the experimental ones, researchers can gain confidence in their structural and stereochemical assignments. This synergy between experimental results and computational prediction was crucial in defining the constitution, regiochemistry, and absolute configuration of many proanthocyanidins. researchgate.net

Understanding Reaction Mechanisms: Computational modeling is also applied to understand the mechanisms of reactions used in the synthesis and derivatization of these compounds. For example, modeling the formation of the C-4 carbocation from a flavan-3,4-diol and its subsequent reaction with a nucleophilic catechin unit helps to explain the stereochemical outcome of synthetic procedures. researchgate.net This understanding is vital for designing syntheses that yield specific, desired stereoisomers for further study. thieme-connect.com

Biosynthesis and Chemical Synthesis of Fisetinidol 4a8 Catechin

Proposed Biosynthetic Pathways of Constituent Units

The formation of Fisetinidol-(4α→8)-catechin in plants is a multi-step process that begins with the general pathway for flavan-3-ol (B1228485) biosynthesis. This foundational pathway provides the necessary precursors for both the fisetinidol (B1208203) and catechin (B1668976) moieties.

General Flavan-3-ol Biosynthesis in Plants

The biosynthesis of flavan-3-ols, the building blocks of proanthocyanidins (B150500), is a well-characterized branch of the flavonoid pathway. mdpi.com This pathway commences with the production of p-coumaroyl-CoA from the amino acid phenylalanine via the action of phenylalanine ammonia-lyase (PAL). genome.jp Subsequently, chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin (B18129) chalcone. genome.jp

This chalcone is then isomerized to naringenin, a flavanone (B1672756), by chalcone isomerase (CHI). genome.jp Naringenin stands at a critical juncture, from which various classes of flavonoids are synthesized. For the production of flavan-3-ols, naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. dntb.gov.ua Dihydrokaempferol can then be further hydroxylated on the B-ring by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) to create a diversity of dihydroflavonols. dntb.gov.ua These dihydroflavonols are then reduced by dihydroflavonol 4-reductase (DFR) to form leucoanthocyanidins. genome.jp

Leucoanthocyanidins are the immediate precursors to the flavan-3-ols. They can be converted to the 2,3-cis-flavan-3-ols (e.g., (-)-epicatechin) through the sequential action of anthocyanidin synthase (ANS) and anthocyanidin reductase (ANR). genome.jprsc.org Alternatively, they can be directly reduced by leucoanthocyanidin reductase (LAR) to yield the 2,3-trans-flavan-3-ols (e.g., (+)-catechin). genome.jp

Precursors and Enzymatic Conversions Leading to Fisetinidol and Catechin

The specific structures of fisetinidol and catechin arise from variations in the hydroxylation pattern of the B-ring and the stereochemistry at the C2 and C3 positions of the C-ring.

Catechin Biosynthesis: The biosynthesis of (+)-catechin follows the general pathway described above. Dihydroquercetin, formed by the action of F3'H on dihydrokaempferol, is reduced by DFR to leucocyanidin (B1674801). Leucocyanidin is then directly reduced by leucoanthocyanidin reductase (LAR) to yield (+)-catechin, which possesses a 2,3-trans stereochemistry. nih.govfrontiersin.org

Fisetinidol Biosynthesis: The proposed biosynthesis of (-)-fisetinidol, which has a 3',4',7-trihydroxy substitution pattern, also stems from the central flavonoid pathway. It is hypothesized that the precursor for fisetinidol is the flavanone liquiritigenin (B1674857) (7,4'-dihydroxyflavanone). Liquiritigenin can be hydroxylated at the 3' position by F3'H to yield eriodictyol, and subsequent 3-hydroxylation by F3H would produce dihydroquercetin. However, for fisetinidol, an alternative route is proposed. Starting from liquiritigenin, hydroxylation at the 3-position by F3H would yield garbanzol (B183714) (3,7,4'-trihydroxyflavanone). frontiersin.org The B-ring of garbanzol would then be hydroxylated at the 3' position by F3'H to yield dihydrofisetin. Dihydrofisetin is then presumed to be reduced by DFR to its corresponding leucoanthocyanidin (leucofisetinidin). Finally, reduction of leucofisetinidin by LAR would result in the formation of (-)-fisetinidol, a 2,3-trans flavan-3-ol.

| Enzyme | Abbreviation | Function in the Biosynthesis of Fisetinidol and Catechin |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step, converting phenylalanine to cinnamic acid. |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA. |

| Chalcone isomerase | CHI | Catalyzes the isomerization of chalcones to flavanones. |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones at the C3 position. |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring of flavonoids at the 3' position. |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. |

| Leucoanthocyanidin reductase | LAR | Reduces leucoanthocyanidins to 2,3-trans-flavan-3-ols (catechin and fisetinidol). |

| Anthocyanidin synthase | ANS | Converts leucoanthocyanidins to anthocyanidins (an alternative pathway). |

| Anthocyanidin reductase | ANR | Reduces anthocyanidins to 2,3-cis-flavan-3-ols (an alternative pathway). |

Enzymatic Mechanisms in Oligomerization

The formation of the interflavanoid bond between fisetinidol and catechin to create the specific Fisetinidol-(4α→8)-catechin dimer is believed to be under enzymatic control, ensuring the correct linkage and stereochemistry.

Putative Enzymes Involved in Interflavanoid Bond Formation

The precise enzymatic machinery responsible for the polymerization of proanthocyanidins in vivo is still an area of active investigation. It is widely hypothesized that oxidative enzymes, such as peroxidases or laccases, are involved in this process. These enzymes are thought to generate a quinone methide or a carbocation intermediate at the C4 position of the flavan-3-ol designated as the "upper" or "extending" unit (in this case, fisetinidol). This reactive intermediate is then susceptible to nucleophilic attack by the electron-rich A-ring of the "lower" or "terminal" unit (catechin). The C8 position of the catechin A-ring is a strong nucleophile, leading to the formation of the (4→8) linkage.

Stereoselectivity of Enzymatic Coupling

The formation of the α-linkage in Fisetinidol-(4α→8)-catechin suggests a high degree of stereochemical control during the condensation reaction. This stereoselectivity is likely dictated by the active site of the putative polymerizing enzyme. The enzyme would orient the fisetinidol carbocation or quinone methide and the incoming catechin molecule in a specific manner to favor the formation of the α-epimer over the β-epimer. This enzymatic control ensures the production of a defined proanthocyanidin (B93508) structure rather than a random mixture of isomers.

Chemical Synthesis Strategies

The chemical synthesis of proanthocyanidins like Fisetinidol-(4α→8)-catechin presents considerable challenges due to the presence of multiple chiral centers and the need for regioselective and stereoselective bond formation. nih.gov Strategies for the synthesis of profisetinidins, including the target compound, have been developed, primarily involving the acid-catalyzed condensation of a flavan-3,4-diol (or a synthetic equivalent) with a flavan-3-ol. nih.govresearchgate.net

A general and effective approach involves the reaction of a protected flavan-3,4-diol, which serves as the electrophilic C4 carbocation precursor, with a nucleophilic flavan-3-ol. nih.gov For the synthesis of Fisetinidol-(4α→8)-catechin, this would entail the following key steps:

Preparation of the Electrophile: A suitable derivative of fisetinidol, such as fisetinidol-4α-ol, is required. researchgate.net This flavan-3,4-diol acts as the precursor to the C4 carbocation under acidic conditions.

Preparation of the Nucleophile: (+)-Catechin, with its electron-rich A-ring, serves as the nucleophile. researchgate.net To prevent unwanted side reactions, the phenolic hydroxyl groups of both the electrophile and the nucleophile are often protected with groups like benzyl (B1604629) ethers, which can be removed at a later stage. mdpi.com

Condensation Reaction: The protected fisetinidol-4α-ol and (+)-catechin are reacted together in the presence of a mild acid catalyst. The acid promotes the formation of the C4 carbocation from the flavan-3,4-diol.

Nucleophilic Attack: The C8 position of the protected catechin molecule attacks the C4 carbocation of the fisetinidol moiety. The stereochemistry of this attack (whether it occurs from the α or β face) determines the stereochemistry of the newly formed interflavan bond. The reaction conditions can be optimized to favor the formation of the desired (4α→8) linkage. researchgate.net

Deprotection: In the final step, the protecting groups on the phenolic hydroxyls are removed, typically by hydrogenolysis, to yield the final natural product, Fisetinidol-(4α→8)-catechin. mdpi.com

Acid-Catalyzed Condensation Reactions for Dimer Formation

The principal and most established method for the synthesis of Fisetinidol-(4α→8)-catechin is the acid-catalyzed condensation of a flavan-3,4-diol with a flavan-3-ol. nih.gov This biomimetic approach mimics the proposed biosynthetic pathway of proanthocyanidins. dcu.ie

The key reaction involves the condensation of (+)-mollisacacidin (a leucofisetinidin, which is a flavan-3,4-diol) with (+)-catechin under mildly acidic conditions at ambient temperature. nih.gov In this reaction, the flavan-3,4-diol acts as the electrophile precursor. Under acidic conditions, the hydroxyl group at C4 is protonated and eliminated as water, generating a highly reactive carbocation or an equivalent electrophilic species at the C4 position of the fisetinidol unit. nih.gov This carbocation is then attacked by the nucleophilic A-ring of the (+)-catechin unit. nih.gov

The reaction typically yields a mixture of regio- and stereoisomers. The major products are the (4→8) and (4→6) linked biflavanoids. In the reaction between (+)-mollisacacidin and (+)-catechin, the all-trans nih.govresearchgate.net linked isomer, Fisetinidol-(4α→8)-catechin, is often the predominant product, with reported yields around 28%. nih.gov Other isomers formed include the nih.govresearchgate.net all-trans isomer (in approximately 5.8% yield) and the nih.govresearchgate.net 2,3-trans-3,4-cis isomer (around 16.5% yield). nih.gov

The reaction conditions for this condensation are critical and can influence the product distribution. Lewis acids such as SnCl₄ and BF₃·Et₂O have also been employed to activate the C4 hydroxyl group for the synthesis of procyanidin (B600670) oligomers, and similar principles apply to the synthesis of profisetinidins. researchgate.net

| Reactants | Catalyst/Conditions | Products | Yield (%) | Reference |

| (+)-Mollisacacidin, (+)-Catechin | Mildly acidic, ambient temp. | Fisetinidol-(4α→8)-catechin | 28 | nih.gov |

| Fisetinidol-(4α→6)-catechin | 5.8 | nih.gov | ||

| Fisetinidol-(4β→8)-catechin | 16.5 | nih.gov |

Controlling the regioselectivity and stereochemistry of the interflavan bond is a significant challenge in proanthocyanidin synthesis. The nucleophilicity of the A-ring of (+)-catechin dictates the position of the new bond. The C8 position is generally more nucleophilic and less sterically hindered than the C6 position, leading to a preference for the formation of (4→8) linkages over (4→6) linkages. dcu.ie

Stereocontrol is influenced by the stereochemistry of the starting materials and the reaction conditions. The condensation of (+)-mollisacacidin, which has a (2R, 3S, 4R) configuration, with (+)-catechin (2R, 3S) predominantly yields the Fisetinidol-(4α→8)-catechin, indicating a degree of stereoselectivity in the reaction. nih.gov The formation of the 4β-linked isomer suggests that the planar carbocation intermediate can be attacked from either face, although one approach is favored.

To achieve higher regioselectivity, synthetic strategies involving protecting groups have been developed. For instance, protecting the more reactive C8 position of the nucleophile can force the condensation to occur at the C6 position. researchgate.net Bromination of the C8 position has been used as a strategy to direct the linkage to C6 in the synthesis of other procyanidins. researchgate.net After the condensation reaction, the protecting group can be removed to yield the desired 4→6 linked dimer.

Proanthocyanidins, including profisetinidins, can undergo rearrangements under basic conditions. These reactions are of interest as they can lead to novel structures and are relevant to the behavior of tannins in various industrial processes that may involve alkaline conditions.

Studies on profisetinidins have shown that under mild basic conditions (e.g., pH 10), (-)-fisetinidol-(4β→8)-(+)-catechin can undergo C-ring isomerization. nih.gov This can lead to the formation of functionalized tetrahydropyranochromenes, where the resorcinol (B1680541) A-ring and the pyrocatechol (B87986) B-ring are interchanged relative to their original positions. nih.gov

These rearrangements are proposed to proceed through a quinone methide intermediate. The formation of these rearranged products highlights the reactivity of the flavanoid skeleton under basic conditions and provides pathways to novel oligomeric structures. While this is a known reaction pathway for profisetinidins, the specific base-catalyzed rearrangement of Fisetinidol-(4α→8)-catechin to other specific isomers is a complex area of study.

While the chemical synthesis of Fisetinidol-(4α→8)-catechin is well-documented, chemoenzymatic approaches for the synthesis of this specific dimer are not yet established in the literature. However, the field of biocatalytic synthesis of flavonoids is rapidly advancing and offers potential future pathways. researchgate.net

Enzymes such as lipases and laccases are being explored for the modification and oligomerization of flavonoids. nih.govnih.gov

Lipases are primarily used for the acylation of flavonoids to enhance their lipophilicity. researchgate.netnih.gov While this does not directly form the interflavan bond, it represents a chemoenzymatic modification of proanthocyanidins. Lipase-catalyzed esterification could potentially be used to selectively protect hydroxyl groups on fisetinidol or catechin, which could then be used in a subsequent acid-catalyzed condensation to improve regioselectivity.

Laccases , which are oxidoreductases, have been used to catalyze the oxidative polymerization of catechins to form oligomers. tandfonline.com This enzymatic approach could potentially be adapted for the cross-coupling of fisetinidol and catechin, although controlling the regioselectivity of the linkage would be a significant challenge.

One of the key enzymes in the biosynthesis of proanthocyanidins is leucocyanidin reductase. researchgate.net In principle, a chemoenzymatic approach could involve the enzymatic synthesis of the carbocation precursor from a flavan-3,4-diol, followed by a chemically-driven condensation with catechin. However, the practical application of this for the specific synthesis of Fisetinidol-(4α→8)-catechin has not been reported. The development of such a chemoenzymatic process would require significant research to control the enzymatic and chemical steps effectively.

Molecular Interactions and Mechanistic Studies of Fisetinidol 4a8 Catechin

In Vitro Antioxidant Mechanisms

The antioxidant efficacy of Fisetinidol-(4α→8)-catechin is multifaceted, stemming from its ability to directly neutralize reactive oxygen species (ROS), chelate pro-oxidant metal ions, and enhance the body's endogenous antioxidant systems. nih.gov These actions are largely attributed to the numerous phenolic hydroxyl groups present in its structure. nih.gov

Reactive Oxygen Species (ROS) Scavenging Pathways

Proanthocyanidins (B150500), including dimers like Fisetinidol-(4α→8)-catechin, are potent scavengers of oxygen free radicals. nih.gov The mechanism involves the donation of hydrogen atoms or electrons from their phenolic hydroxyl groups to neutralize a wide array of ROS, such as superoxide (B77818) anions, hydroxyl radicals, and peroxyl radicals. nih.gove3s-conferences.org This action terminates the chain reactions of oxidation, preventing damage to vital cellular components like lipids, proteins, and DNA. nih.govresearchgate.net The resulting aroxyl radical on the flavonoid structure is stabilized through resonance, making it relatively unreactive. nih.gov The profisetinidin class of tannins, to which this compound belongs, has been specifically identified as being responsible for the free radical scavenging activity observed in plant extracts. nih.gov

Metal Ion Chelation Properties

A crucial aspect of the antioxidant strategy of polyphenols is their ability to chelate transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). mdpi.com These metals can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Fisetinidol-(4α→8)-catechin possesses structural features conducive to metal chelation, most notably the catechol (ortho-dihydroxy) groups on the B-rings of both the fisetinidol (B1208203) and catechin (B1668976) units. frontiersin.orgresearchgate.net By binding these metal ions, the compound forms stable, inactive complexes, effectively sequestering them and preventing their participation in pro-oxidant chemistry. e3s-conferences.orgnih.govtmu.edu.tw This chelating activity is a key indirect antioxidant mechanism. nih.govresearchgate.net

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, Fisetinidol-(4α→8)-catechin likely contributes to antioxidant defense by upregulating the body's own protective enzymes. nih.gov Catechins and other proanthocyanidins have been shown to increase the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govfrontiersin.orgnih.gov This modulation is often mediated through the activation of specific cellular signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Activation of the Nrf2/antioxidant response element (ARE) pathway triggers the transcription of a suite of genes that enhance cellular antioxidant capacity and detoxification. nih.govresearchgate.net

Structure-Activity Relationships in Antioxidant Efficacy

The antioxidant potency of proanthocyanidins is intrinsically linked to their chemical structure. Several key features in Fisetinidol-(4α→8)-catechin are thought to contribute to its high efficacy:

Hydroxyl Groups: The total number and arrangement of phenolic hydroxyl (-OH) groups are paramount. A greater number of -OH groups generally correlates with higher antioxidant activity. nih.gov

B-Ring Substitution: The presence of a catechol (3',4'-dihydroxy) structure on the B-ring is a critical determinant of radical scavenging and metal chelating ability. Both the fisetinidol and catechin moieties contain this feature. frontiersin.org

Degree of Polymerization: Dimerization often enhances antioxidant capacity compared to the individual monomer units, a principle that likely applies to Fisetinidol-(4α→8)-catechin. mdpi.com

Interflavan Linkage: The C4-C8 linkage, characteristic of B-type proanthocyanidins, influences the molecule's three-dimensional structure and its ability to interact with radicals and other biological targets. B-type dimers are generally reported to have higher radical scavenging potency in aqueous systems compared to their A-type counterparts. nih.gov

| Structural Feature | Impact on Antioxidant Activity | Primary Mechanism |

|---|---|---|

| Catechol (3',4'-OH) on B-Ring | High | Radical Scavenging, Metal Chelation |

| Pyrogallol (3',4',5'-OH) on B-Ring | Very High | Radical Scavenging, Metal Chelation |

| C4→C8 Interflavan Bond (B-Type) | High | Potent Radical Scavenging |

| Increased Polymerization (Dimer > Monomer) | Generally Increases | Enhanced Radical Scavenging Capacity |

Enzyme Modulation and Inhibition Profiles

Fisetinidol-(4α→8)-catechin is also predicted to interact with and modulate the activity of various enzymes, particularly those involved in generating oxidative stress.

Interaction with Pro-oxidant Enzymes (e.g., Xanthine (B1682287) Oxidase, NADPH Oxidase)

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that produces uric acid and superoxide radicals as byproducts. nih.govmdpi.com Various flavonoids and proanthocyanidins have been identified as potent inhibitors of XO. nih.govresearchgate.netmdpi.com The inhibitory action helps to reduce the generation of ROS at this enzymatic source. mdpi.com Given that proanthocyanidin (B93508) extracts have demonstrated the ability to decrease hepatic xanthine oxidase activity in vivo, it is plausible that Fisetinidol-(4α→8)-catechin acts as an inhibitor of this enzyme. nih.gov

NADPH Oxidase (NOX): The NADPH oxidase enzyme complex is a major source of cellular ROS and a critical target for antioxidant compounds. scispace.com Catechins, particularly epigallocatechin-3-gallate (EGCG), have been shown to effectively inhibit NOX activity. nih.govnih.gov The mechanism involves preventing the translocation and assembly of the enzyme's cytosolic subunits (like p47phox and p67phox) to the cell membrane, which is essential for its activation. nih.gov In silico studies have predicted that catechins can interact with various NOX subunits, with the strongest affinities for p40phox and p67phox. researchgate.netej-chem.org Fisetinidol-(4α→8)-catechin, containing a catechin unit, likely shares this inhibitory mechanism, thereby reducing a significant source of oxidative stress. scispace.com

Inhibition of Specific Cellular Enzymes (e.g., COX-1, Urease)

Proanthocyanidins have demonstrated inhibitory effects on various cellular enzymes, including cyclooxygenase-1 (COX-1) and urease.

Cyclooxygenase-1 (COX-1) Inhibition:

Grape seed proanthocyanidins have been shown to suppress the mRNA expression of the inflammatory molecule cyclooxygenase-2 (COX-2), a closely related enzyme to COX-1. nih.gov While direct inhibition of COX-1 by Fisetinidol-(4α→8)-catechin has not been specifically documented, other related flavonoid compounds have shown activity against COX enzymes. For instance, anthocyanins, another class of flavonoids, have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. frontiersin.org

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by bacteria such as Helicobacter pylori. nih.govnih.gov Various plant extracts containing proanthocyanidins have been found to inhibit urease activity. nih.govresearchgate.net For example, catechin-based procyanidins from the aqueous extract of Peumus boldus Mol. have been shown to inhibit Helicobacter pylori urease. nih.gov Similarly, methanol (B129727) and acetone (B3395972) extracts of Acacia nilotica, a plant known to contain proanthocyanidins, exhibited significant inhibition of H. pylori urease. mdpi.com The mechanism of inhibition by these extracts was found to be competitive. mdpi.com

| Enzyme | Source of Proanthocyanidins | Observed Effect | Reference |

|---|---|---|---|

| COX-2 | Grape Seed | Suppression of mRNA expression | nih.gov |

| Urease | Peumus boldus Mol. | Inhibition of Helicobacter pylori urease | nih.gov |

| Urease | Acacia nilotica | Competitive inhibition of Helicobacter pylori urease | mdpi.com |

Mechanisms of Enzyme-Compound Binding

The inhibitory action of proanthocyanidins on enzymes is largely attributed to their ability to bind to proteins. acs.org This binding can alter the enzyme's conformation, thereby affecting its activity. acs.org The interaction is thought to be primarily through hydrophobic bonding and hydrogen bonding. acs.orgdoaj.org

Molecular docking studies have shown that proanthocyanidins can bind to key residues in the active sites of enzymes. For example, proanthocyanidin A2 has been shown to form hydrogen bonds and hydrophobic interactions with residues in the binding pocket of SARS-CoV-2 main protease (Mpro). archivesofmedicalscience.com Specifically, interactions with catalytic residues like His41 and Cys145 were observed, which are crucial for the enzyme's function. archivesofmedicalscience.com It is proposed that for smaller proanthocyanidin oligomers, a specific inhibitory mechanism occurs through interaction with the enzyme's binding cavities, while larger polymers may cause protein aggregation and precipitation. uacj.mx

Interactions with Biological Macromolecules and Cellular Components

Proanthocyanidins have been shown to interact with a variety of proteins, influencing their structure and function.

Amyloid Proteins:

Amyloid-β (Aβ) protein aggregation is a hallmark of Alzheimer's disease. semanticscholar.org Studies have shown that apple procyanidins can significantly suppress the aggregation of Aβ42 and even dissociate pre-formed aggregates in a dose-dependent manner. semanticscholar.org Grape seed proanthocyanidin extract has also been found to be beneficial in models of Alzheimer's disease, potentially by attenuating the pathological effects of Aβ peptides. nih.gov The mechanism is thought to involve the binding of proanthocyanidins to Aβ, preventing the formation of toxic oligomers and fibrils. mdpi.com

Signaling Molecules:

Proanthocyanidins can modulate various signaling pathways by interacting with key signaling proteins. For example, grape seed proanthocyanidins have been found to suppress the activation of MAP kinases and the NF-κB signal transduction pathway in macrophages. nih.gov They can also activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense, by inhibiting the ubiquitinated degradation of Nrf2. nih.gov Furthermore, oligomeric proanthocyanidins have been shown to overcome chemotherapy resistance in hepatocellular carcinoma by targeting the ITGA3–EGFR–AKT signaling pathway. mdpi.com

Proanthocyanidins can interact with cell membranes, leading to changes in their physical properties and functions. Studies have indicated that procyanidins can increase membrane fluidity. researchgate.net This interaction may involve the modification of lipid rafts, which are specialized membrane microdomains. By altering the organization of these rafts, proanthocyanidins can influence the function of proteins localized within them. researchgate.net The molecular size of proanthocyanidins appears to be a significant factor, with higher degrees of polymerization exhibiting stronger membrane effects. researchgate.net

Proanthocyanidins have been shown to protect DNA from damage and enhance DNA repair mechanisms. Grape seed proanthocyanidin extract has been demonstrated to inhibit DNA damage in vitro. nih.govresearchgate.net Dietary grape seed proanthocyanidins have also been found to inhibit photocarcinogenesis by enhancing the repair of UVB-induced DNA damage. aacrjournals.orgnih.gov This effect is mediated, at least in part, by the upregulation of nucleotide excision repair genes and is dependent on xeroderma pigmentosum complementation group A (XPA), a key protein in the DNA repair process. aacrjournals.orgnih.gov

Antimicrobial Action Mechanisms (In Vitro Studies)

Proanthocyanidins exhibit antimicrobial activity against a range of pathogens through various mechanisms.

The antibacterial effects of proanthocyanidins are thought to involve several actions:

Osmotic Imbalance: They may disrupt the bacterial cell membrane, leading to an osmotic imbalance. researchgate.netnih.gov

DNA Interaction: Proanthocyanidins might interact with bacterial DNA, interfering with replication and other essential processes. researchgate.netnih.gov

Metabolic Disruption: They can inhibit key bacterial enzymes, leading to metabolic disruption. researchgate.netnih.gov

Inhibition of Adhesion: Cranberry proanthocyanidins are well-known for their ability to inhibit the adhesion of Escherichia coli to uroepithelial cells, a crucial step in the development of urinary tract infections. researchgate.net

Efflux Pump Inhibition: Proanthocyanidins can interfere with multidrug efflux pumps, which bacteria use to expel antibiotics, thereby potentiating the effect of these drugs. researchgate.net

| Mechanism of Action | Description | Reference |

|---|---|---|

| Osmotic Imbalance | Disruption of the bacterial cell membrane integrity. | researchgate.net, nih.gov |

| DNA Interaction | Interference with bacterial DNA replication and function. | researchgate.net, nih.gov |

| Metabolic Disruption | Inhibition of essential bacterial metabolic enzymes. | researchgate.net, nih.gov |

| Inhibition of Adhesion | Prevention of bacterial attachment to host cells. | researchgate.net |

| Efflux Pump Inhibition | Interference with the bacterial mechanism for antibiotic expulsion. | researchgate.net |

Disruption of Microbial Cell Walls and Membranes

No studies were identified that specifically investigated the effects of Fisetinidol-(4α→8)-catechin on the disruption of microbial cell walls or membranes. Research on other proanthocyanidins suggests that they can interact with bacterial cell surfaces, but direct evidence for this specific compound is absent.

Suppression of Virulence Factor Expression

There is no available scientific literature detailing the ability of Fisetinidol-(4α→8)-catechin to suppress the expression of virulence factors in any microbial species. While tannins and other polyphenols have been explored for their anti-virulence properties, such as inhibiting biofilm formation or toxin production, these activities have not been specifically documented for Fisetinidol-(4α→8)-catechin.

Induction of Oxidative Stress in Pathogens

The capacity of Fisetinidol-(4α→8)-catechin to induce oxidative stress in pathogens has not been reported in the reviewed scientific literature. Although many phenolic compounds, including some flavonoids, are known to have pro-oxidant effects under certain conditions, this has not been specifically demonstrated for Fisetinidol-(4α→8)-catechin.

Synergistic Effects with Established Antimicrobial Agents

No in vitro or in vivo studies demonstrating synergistic effects between Fisetinidol-(4α→8)-catechin and established antimicrobial agents were found. The potential for this compound to enhance the efficacy of antibiotics is an area that remains to be investigated.

Anti-inflammatory Signaling Pathways (In Vitro Studies)

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide)

Specific data on the inhibition of pro-inflammatory mediators, such as nitric oxide, by Fisetinidol-(4α→8)-catechin is not available in the current body of scientific literature. While many proanthocyanidins exhibit anti-inflammatory properties by modulating such mediators, this has not been specifically documented for Fisetinidol-(4α→8)-catechin.

Modulation of Key Signaling Pathways (e.g., NF-κB)

There is no research available that details the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, by Fisetinidol-(4α→8)-catechin. The impact of this specific compound on the activation and translocation of NF-κB or other related signaling molecules has not been a subject of published research.

Regulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

Fisetinidol-(4α→8)-catechin, a member of the proanthocyanidin class of polyphenols, is implicated in the regulation of key inflammatory enzymes, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While direct studies on this specific dimeric proanthocyanidin are limited, the broader body of research on proanthocyanidins provides a strong framework for understanding its likely mechanisms of action. Proanthocyanidins are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate signaling pathways that control the expression of pro-inflammatory enzymes.

The overexpression of iNOS and COX-2 is a hallmark of inflammatory processes. iNOS produces large quantities of nitric oxide (NO), a signaling molecule that, in excess, can contribute to oxidative stress and tissue damage. Similarly, COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The regulation of these enzymes is a critical target for anti-inflammatory therapies.

Research into various proanthocyanidins, such as those found in grape seed extract, has demonstrated a consistent pattern of downregulating iNOS and COX-2 expression. nih.gov This effect is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. acs.org NF-κB is a transcription factor that plays a central role in orchestrating the inflammatory response by controlling the genes that encode for pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus and initiates the transcription of target genes. Proanthocyanidins have been shown to interfere with this process, thereby suppressing the expression of iNOS and COX-2. acs.org

Studies on procyanidin (B600670) B2, a dimer of catechin, have shown that it can decrease the expression of both iNOS and COX-2 in response to inflammatory stimuli. researchgate.net This provides a strong indication that Fisetinidol-(4α→8)-catechin, as a structurally related proanthocyanidin, likely shares this ability to modulate inflammatory enzyme expression. The degree of polymerization of proanthocyanidins has been noted as a factor in their bioactivity, with oligomeric forms often exhibiting significant effects. acs.org

The following table summarizes findings from studies on related proanthocyanidin-rich extracts and their effects on iNOS and COX-2, illustrating the potential efficacy of this class of compounds.

| Compound/Extract | Target Enzyme/Product | Model System | Observed Effect | Reference |

| Grape Seed Procyanidin Extract | Nitric Oxide (from iNOS) | RAW 264.7 Macrophages | IC50 = 50 µg/mL | acs.org |

| Grape Seed Proanthocyanidins | COX-2 mRNA | RAW264.7 Macrophages | Suppressed expression | nih.gov |

| Procyanidin B2 | iNOS & COX-2 | Mouse Liver | Decreased expression | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

These findings collectively suggest that Fisetinidol-(4α→8)-catechin likely exerts its anti-inflammatory effects, at least in part, by downregulating the expression of iNOS and COX-2. This regulation is probably achieved through the modulation of upstream signaling pathways such as NF-κB. Further research specifically on Fisetinidol-(4α→8)-catechin is needed to definitively elucidate its precise molecular interactions and a full mechanistic understanding of its regulatory effects on inflammatory enzymes.

Analytical Characterization and Quantitative Analysis of Fisetinidol 4a8 Catechin

Advanced Chromatographic Methods for Separation and Detection

Chromatography is the cornerstone for the analysis of Fisetinidol-(4α→8)-catechin and other proanthocyanidins (B150500). The choice of method depends on the analytical goal, whether it is for routine quantification or detailed structural elucidation in a research setting. Due to the structural diversity and complexity of proanthocyanidins, their qualitative and quantitative analysis is a difficult task. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to verify the presence of and quantify profisetinidins. oiv.int Reversed-phase HPLC, typically using a C18 stationary phase, is the most common approach for separating proanthocyanidin (B93508) oligomers. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

A typical mobile phase consists of a gradient of acidified water (to suppress the ionization of phenolic hydroxyl groups) and an organic solvent like methanol (B129727) or acetonitrile. oiv.int Detection is most commonly performed using a Diode Array Detector (DAD) or a simple UV-Vis detector set at a wavelength of approximately 280 nm, which corresponds to a characteristic absorbance maximum for flavan-3-ols. oiv.intoiv.int For quantification, external calibration curves are prepared using a well-characterized standard, such as (+)-catechin. oiv.intoiv.int

Table 1: Example HPLC Conditions for Profisetinidin Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) oiv.int |

| Mobile Phase A | Water with 0.1% Formic Acid oiv.int |

| Mobile Phase B | Methanol with 0.1% Formic Acid oiv.int |

| Gradient | A time-programmed gradient from high aqueous to high organic content oiv.int |

| Flow Rate | Dependent on column dimensions, typically 0.2-1.0 mL/min |

| Injection Volume | 10 µL oiv.int |

| Detection | UV-Vis or DAD at 280 nm oiv.int |

| Standard | (+)-Catechin for calibration oiv.intoiv.int |

This interactive table summarizes typical starting conditions for the HPLC analysis of profisetinidins based on established methods. oiv.intoiv.int

For unambiguous identification and advanced structural characterization, HPLC is often coupled with mass spectrometry (MS), with Ultra-High Performance Liquid Chromatography (UHPLC) being the preferred separation technique. UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. acs.org

When coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, UHPLC-HRMS provides highly accurate mass measurements of the parent ions. acs.orgnih.gov This allows for the determination of the elemental composition of Fisetinidol-(4α→8)-catechin and helps to distinguish it from other co-eluting oligomers with different monomeric units (e.g., procyanidins or prodelphinidins). nih.govacs.org

Further structural information is obtained through tandem mass spectrometry (MS/MS or MSⁿ), where ions are fragmented to reveal details about the constituent flavan-3-ol (B1228485) units and the nature of the interflavan bond. acs.org This level of detail is crucial for confirming the identity of a specific dimer like Fisetinidol-(4α→8)-catechin within a complex plant extract.

Table 2: Typical UHPLC-MS Parameters for Proanthocyanidin Profiling

| Parameter | Specification |

|---|---|

| Chromatography System | UHPLC |

| Column | Sub-2 µm particle size, C18 |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode nih.gov |

| Mass Analyzer | High Resolution (e.g., Q-TOF, Orbitrap) oiv.intnih.gov |

| Scan Mode | Full scan for profiling; MS/MS for structural fragmentation acs.org |

| Data Analysis | Accurate mass measurement and fragmentation pattern analysis acs.org |

This interactive table outlines the components of a modern UHPLC-MS system used for detailed proanthocyanidin analysis. oiv.intacs.orgnih.gov

Gas Chromatography (GC) is generally not suitable for the direct analysis of large, polar, and non-volatile compounds like proanthocyanidins. Its application requires a chemical derivatization step to convert the polar hydroxyl groups into more volatile and thermally stable ethers or esters. The most common derivatization method for polyphenols is silylation, which involves reacting the analyte with a silylating agent (e.g., BSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Following derivatization, the TMS-ether of Fisetinidol-(4α→8)-catechin could theoretically be analyzed by GC-MS. The mass spectrometer would provide fragmentation patterns of the derivatized molecule, which could aid in its identification. However, this method is far less common than LC-MS for proanthocyanidin analysis. The high molecular weight of the dimer can still pose challenges for volatilization even after derivatization, and the derivatization process itself can be complex and may not proceed to completion, complicating quantitative analysis.

Table 3: Conceptual Workflow for GC-MS Analysis of Fisetinidol-(4α→8)-catechin

| Step | Description |

|---|---|

| 1. Extraction | Isolation of the proanthocyanidin fraction from the plant matrix. |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form TMS-ethers. |

| 3. GC Separation | Separation of derivatives on a capillary column based on volatility and polarity. |

| 4. MS Detection | Ionization (e.g., Electron Ionization) and mass analysis of fragments. |

This interactive table presents a conceptual outline for the analysis of Fisetinidol-(4α→8)-catechin by GC-MS, a less common but plausible approach.

Spectrophotometric and Spectrofluorometric Quantification

While chromatography provides separation and detailed information, spectrophotometric methods offer simpler and more rapid options for the quantification of total proanthocyanidin content, though they lack the specificity to measure Fisetinidol-(4α→8)-catechin individually.

UV-Vis spectrophotometry can be used to estimate the total concentration of proanthocyanidins in a purified extract. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Proanthocyanidins exhibit a characteristic absorbance maximum in the UV region at approximately 280 nm due to the phenolic A and B rings of the flavan-3-ol units. oiv.int

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. Given that pure Fisetinidol-(4α→8)-catechin is not commercially available as a standard, a related and more accessible compound like (+)-catechin is typically used for this purpose. oiv.int The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. It is important to note that this method provides an estimate of total flavan-3-ol content expressed as catechin (B1668976) equivalents, rather than a direct measure of a specific dimer.

Table 4: UV-Vis Spectrophotometry Parameters

| Parameter | Value/Description |

|---|---|

| Wavelength (λmax) | ~280 nm |

| Principle | Beer-Lambert Law |

| Requirement | Calibration curve using a known standard (e.g., (+)-catechin) oiv.int |

| Output | Total proanthocyanidin concentration (expressed as standard equivalents) |

This interactive table summarizes the key parameters for the spectrophotometric quantification of proanthocyanidins. oiv.int

Detecting and quantifying trace amounts of Fisetinidol-(4α→8)-catechin, especially in complex biological or food matrices, requires highly sensitive and selective methods. A key challenge is distinguishing the analyte signal from background noise and matrix interferences. usda.gov

Method development for trace analysis often involves a pre-concentration or sample clean-up step using Solid-Phase Extraction (SPE). SPE can selectively isolate proanthocyanidins from a dilute sample and remove interfering substances, thereby increasing the analyte concentration before instrumental analysis.

For detection, the high sensitivity of mass spectrometry is invaluable. Operating a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode significantly enhances sensitivity and specificity. In SIM mode, the instrument is set to detect only the specific mass-to-charge ratio (m/z) corresponding to Fisetinidol-(4α→8)-catechin, filtering out all other ions. oiv.int HPLC coupled with fluorescence detection (HPLC-FLD) is another highly sensitive technique, as flavan-3-ols can be made to fluoresce, allowing for their detection at very low levels. researchgate.net

Stability and Degradation Kinetics in Research Environments

The stability of proanthocyanidin dimers is not only dependent on their inherent structure but also on the conditions of their environment, such as the solvent system, pH, temperature, and exposure to light. researchgate.net

The choice of solvent is crucial for the stability of proanthocyanidins. Generally, these compounds, rich in hydroxyl groups, exhibit considerable polarity and are therefore more soluble and stable in polar solvents. tandfonline.com Commonly used solvents for the extraction and analysis of proanthocyanidins include methanol, ethanol (B145695), acetone (B3395972), and water, or mixtures thereof. mdpi.com The solubility and stability in these solvents can be influenced by the degree of polymerization; oligomeric proanthocyanidins, such as dimers, tend to have good stability in these polar systems. tandfonline.com For instance, studies on Camellia polyodonta flowers have shown that a 70% methanol solution is highly effective for extracting various polyphenols, including proanthocyanidin dimers. acs.org

The stability of proanthocyanidins can also be affected by the specific type of organic solvent used. Enzymatic acylation reactions to modify proanthocyanidins have been studied in various organic solvents, with butanol being identified as an optimal reaction solvent in one such study. nih.gov The selection of an appropriate solvent system is therefore a critical step in preventing degradation during experimental procedures.

Table 1: General Solubility and Stability of Proanthocyanidin Dimers in Various Solvent Systems

| Solvent System | Solubility/Stability | Reference(s) |

|---|---|---|

| Water | Soluble | tandfonline.com |

| Methanol | Soluble | tandfonline.commdpi.com |

| Ethanol | Soluble | tandfonline.commdpi.com |

| Acetone | Suitable for higher molecular weight proanthocyanidins | mdpi.com |

| Butanol | Optimal for certain enzymatic reactions | nih.gov |

| Petroleum Ether | Insoluble | tandfonline.com |

This table reflects general findings for proanthocyanidins and may be indicative of the behavior of Fisetinidol-(4α→8)-catechin.

Environmental factors play a significant role in the degradation kinetics of proanthocyanidin dimers. The stability of these compounds is highly dependent on pH and temperature. researchgate.net

pH: Proanthocyanidin dimers have been found to be unstable in both highly acidic (pH as low as 1.5) and alkaline conditions. researchgate.net The degradation in alkaline environments is a recognized phenomenon, with studies showing that the recovery of tannins decreases with an increase in pH. scite.ai Conversely, the complexes formed between tannins and proteins tend to be stable at a pH range of 6 to 8 and dissociate at a pH of 2. rcaap.pt A-type proanthocyanidins, such as Proanthocyanidin A2, have been observed to be more stable in acidic conditions compared to weakly alkaline conditions. acs.org

Temperature: Temperature is another critical factor, with stability generally decreasing as the temperature rises. Proanthocyanidin dimers are relatively unstable at temperatures above 25°C. researchgate.net Studies on tannic acid have shown that tannins degrade faster in warmer water. mdpi.com For example, the degradation rate of proanthocyanidins from grape seeds and skins was found to be dependent on temperature, with specific conditions for acid-catalyzed degradation being 60°C. nih.gov